Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate
Overview
Description
Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate is a chemical compound with the molecular formula C12H16ClNO4S and a molecular weight of 305.78 g/mol . It is a white crystalline powder that is soluble in organic solvents. This compound belongs to the class of benzoates and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate involves several steps. One common method includes the reaction of 2-aminobenzoic acid with 4-chlorosulfonylbutylamine in the presence of a coupling agent, followed by esterification with methanol . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as DCC, and specific oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 2-(chlorosulfonyl)benzoate: This compound has a similar structure but lacks the butylamino group, resulting in different chemical properties and reactivity.
Methyl 4-((chlorosulfonyl)methyl)benzoate: This compound has a chlorosulfonyl group attached to a different position on the benzoate ring, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 2-(4-chlorosulfonylbutylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-18-12(15)10-6-2-3-7-11(10)14-8-4-5-9-19(13,16)17/h2-3,6-7,14H,4-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRQZIZHFDUDGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176056 | |
Record name | Benzoic acid, 2-[[4-(chlorosulfonyl)butyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338494-85-1 | |
Record name | Benzoic acid, 2-[[4-(chlorosulfonyl)butyl]amino]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338494-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-[[4-(chlorosulfonyl)butyl]amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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